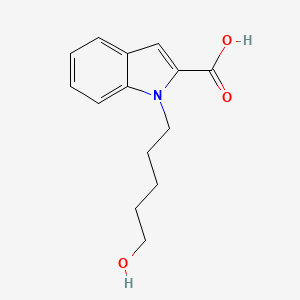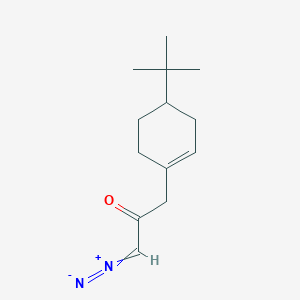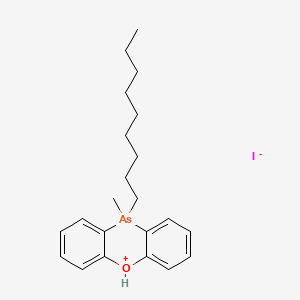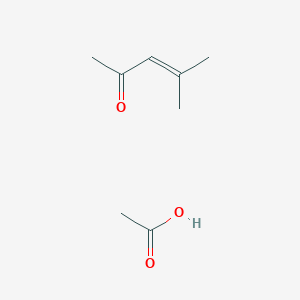
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one is a unique organic compound characterized by its complex structure, which includes three cyclopropyl groups attached to a pentanone backbone
Preparation Methods
The synthesis of 1,5,5-Tricyclopropyl-5-hydroxypentan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Groups: Cyclopropyl groups can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment to the Pentanone Backbone: The cyclopropyl groups are then attached to a pentanone backbone through a series of substitution reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The cyclopropyl groups can undergo substitution reactions, where they are replaced by other functional groups.
Addition: The compound can participate in addition reactions, particularly at the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1,5,5-Tricyclopropyl-5-hydroxypentan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl group and the cyclopropyl groups play key roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1,5,5-Tricyclopropyl-5-hydroxypentan-1-one can be compared with other similar compounds, such as:
Cyclopropyl Ketones: These compounds share the cyclopropyl group but differ in the rest of their structure.
Hydroxypentanones: These compounds have a similar pentanone backbone but may lack the cyclopropyl groups.
Polycyclic Compounds: These compounds contain multiple rings, similar to the cyclopropyl groups in this compound.
The uniqueness of this compound lies in its combination of cyclopropyl groups and a hydroxylated pentanone backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61571-76-4 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
1,5,5-tricyclopropyl-5-hydroxypentan-1-one |
InChI |
InChI=1S/C14H22O2/c15-13(10-3-4-10)2-1-9-14(16,11-5-6-11)12-7-8-12/h10-12,16H,1-9H2 |
InChI Key |
NFXGCXHIHISDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CCCC(C2CC2)(C3CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)
![Chloro(fluoro)[(3-fluorophenyl)methyl]silyl](/img/structure/B14586820.png)
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)


![Acetic acid;[2-(3-hydroxypropyl)phenyl] acetate](/img/structure/B14586829.png)

![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-2-one](/img/structure/B14586854.png)

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)

![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)


